Bromadol
Description
Historical Discovery and Initial Characterization
Bromadol, also known as BDPC, was initially developed by Daniel Lednicer at Upjohn in the 1970s wikipedia.orgwikipedia.org. Its chemical structure is characterized by a cyclohexanol (B46403) backbone with a bromophenyl group and a dimethylamino group attached, presenting a distinctive arylcyclohexylamine chemical structure ccsa.cawikipedia.org. The molecular formula for this compound is C₂₂H₂₈BrNO, with a molecular weight of approximately 402.4 g/mol ymdb.cawikipedia.orgwikipedia.org.
Early studies on this compound's potency in animal models estimated it to be around 10,000 times more potent than morphine wikipedia.orgguidetopharmacology.org. Subsequent research, employing more contemporary techniques, refined this estimation, assigning a value of approximately 504 times the potency of morphine for the more pharmacologically active trans-isomer wikipedia.orgguidetopharmacology.org. This compound functions as a potent agonist of the μ-opioid receptor (MOR), which is the primary biological target for many opioid drugs ccsa.caguidetopharmacology.orgwikidata.org.
Structure-activity relationship (SAR) studies conducted by the Upjohn team indicated that p-halo substitutions enhance the compounds' ability to interact with analgesic receptors, and the trans conformation is crucial for its analgesic activity wikipedia.orgguidetopharmacology.org. This compound served as a lead compound for the development of further 4-amino-4-arylcyclohexanone analogues wikipedia.orgguidetopharmacology.org.
Table 1: Key Chemical Properties of this compound
| Property | Value | Source |
| Systematic Name | trans-4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexan-1-ol | ccsa.caymdb.ca |
| Synonyms | BDPC, trans-BDPC, trans-Bromadol | ccsa.cafishersci.caymdb.ca |
| CAS Number | 77239-98-6 | ccsa.cafishersci.caymdb.ca |
| Molecular Formula | C₂₂H₂₈BrNO | ymdb.cawikipedia.orgwikipedia.org |
| Molecular Weight | 402.4 g/mol | ymdb.ca |
Table 2: this compound Potency Comparisons
| Comparison Target | Potency (Relative to Morphine) | Assay/Context | Source |
| Morphine | ~10,000 times | Initial animal studies | wikipedia.orgguidetopharmacology.org |
| Morphine | ~504 times | Later studies (trans-isomer, mouse hot plate assay) | wikipedia.orgguidetopharmacology.org |
| Fentanyl | ~2.9 times | Mouse hot plate assay | guidetopharmacology.org |
Table 3: this compound Receptor Binding Affinities
| Receptor/Assay | Value | Source |
| μ-opioid receptor (MOR) K_i | 1.49 nM | guidetopharmacology.org |
| β-arrestin2 recruitment EC₅₀ | 1.89 nM | wikidata.org |
| mini-Gi recruitment EC₅₀ | 3.04 nM | wikidata.org |
Classification within Novel Psychoactive Substances (NPS) Context
Novel Psychoactive Substances (NPS) encompass a diverse array of compounds often marketed as "legal" alternatives to established illicit drugs wikipedia.org. While the term "novel" can be misleading given that many of these substances are subsequently scheduled, they continue to represent an evolving category of emerging substances on illicit markets wikipedia.org.
This compound is categorized as a novel synthetic opioid (NSO) wikipedia.orgwikipedia.org. Its presence on the illicit drug market has been noted, with its first reported seizure occurring in Montreal, Canada, in 2013, and it has reportedly maintained its availability internationally within the designer drug market wikipedia.orgguidetopharmacology.org. The increasing attention on this compound, as an opioid structurally distinct from fentanyl analogues, underscores the need for its continued monitoring within the landscape of emerging psychoactive substances guidetopharmacology.orgwikipedia.orgbitchemic.com. Furthermore, this compound is utilized as an analytical reference material for research and forensic applications fishersci.caymdb.ca.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28BrNO/c1-24(2)22(19-8-10-20(23)11-9-19)16-14-21(25,15-17-22)13-12-18-6-4-3-5-7-18/h3-11,25H,12-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSUTWWKYIVBEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC(CC1)(CCC2=CC=CC=C2)O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201018410 | |
| Record name | Bromadol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77239-98-6 | |
| Record name | Bromadol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077239986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromadol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BROMADOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8HCJ9R4VZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Characterization of Bromadol
Molecular Mechanism of Action at Opioid Receptors
Bromadol functions as an agonist primarily at the mu-opioid receptor (MOR), which is a key target for opioid analgesics. nih.gov Its interaction with this receptor initiates a cascade of intracellular signaling events. resed.es
Mu-Opioid Receptor (MOR) Agonism and Receptor Affinity
This compound acts as a potent agonist at the mu-opioid receptor. Studies have shown that the trans-isomer of this compound (BDPC) is considerably more potent than its cis-isomer. springermedizin.de Its binding affinity for the human MOR has been reported with a dissociation constant (Ki) of 1.49 nM. springermedizin.de Another study reported a MOR Ki of 0.79 ± 0.46 nM. nih.gov In in vitro assays, this compound demonstrates high potency in activating MOR, with effective concentration (EC50) values of 1.89 nM for β-arrestin2 recruitment and 3.04 nM for mini-Gi recruitment. core.ac.ukresearchgate.net
Table 1: this compound's Mu-Opioid Receptor (MOR) Affinity
| Parameter | Value (nM) | Reference |
| MOR Binding Affinity (Ki) | 1.49 | springermedizin.de |
| MOR Binding Affinity (Ki) | 0.79 ± 0.46 | nih.gov |
G Protein Coupling and Downstream Signaling Pathways
Upon ligand binding, opioid receptors, which are G protein-coupled receptors (GPCRs), undergo conformational changes that lead to the recruitment and activation of heterotrimeric Gαi/o proteins. nih.govnih.gov This G protein activation is crucial for the downstream signaling pathways associated with opioid effects. resed.es The G protein-dependent signaling pathways typically involve the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of G protein-coupled inwardly rectifying potassium channels. mdpi.comfrontiersin.orgpainphysicianjournal.com These pathways are largely implicated in the analgesic effects of opioids. mdpi.comfrontiersin.org this compound exhibits high efficacy in activating G protein signaling, as evidenced by its robust mini-Gi recruitment, with an Emax exceeding that of hydromorphone by more than 2.6-fold. core.ac.ukresearchgate.net
Beta-Arrestin Recruitment and Receptor Internalization
Beyond G protein coupling, opioid receptor activation also leads to the phosphorylation of the receptor by GPCR kinases, which subsequently facilitates the recruitment of β-arrestins. frontiersin.orgdiscoverx.commdpi.compromega.comnih.gov Beta-arrestin recruitment plays a critical role in GPCR regulation, contributing to receptor desensitization and internalization, which can attenuate G protein-mediated signaling. discoverx.commdpi.compromega.comnih.gov However, β-arrestins are also known to mediate independent intracellular signaling pathways. frontiersin.orgmdpi.compromega.com this compound has been shown to induce β-arrestin2 recruitment with an EC50 of 1.89 nM. core.ac.ukresearchgate.net Its efficacy in β-arrestin2 recruitment assays is notable, exceeding that of hydromorphone by at least 1.3-fold. core.ac.ukresearchgate.net
Comparative Receptor Binding Selectivity
This compound demonstrates high affinity for the mu-opioid receptor, with reported Ki values of 1.49 nM and 0.79 ± 0.46 nM. nih.govspringermedizin.de While direct comprehensive comparative binding data for this compound across all opioid receptor subtypes (delta-opioid receptor (DOR) and kappa-opioid receptor (KOR)) are limited in the provided literature, studies on structurally related compounds within the 4-aminocyclohexanol class suggest a preference for MOR. For instance, the analogue C8813 (thiothis compound) displayed Ki values of 1.37 nM for MOR, 3.24 nM for DOR, and >1000 nM for KOR, indicating MOR selectivity for this class of compounds. springermedizin.de
Investigation of Biased Agonism Profiles
The concept of biased agonism, where a ligand preferentially activates certain signaling pathways (e.g., G protein signaling vs. β-arrestin recruitment) over others, has gained attention for its potential to yield opioids with improved side effect profiles. resed.esfrontiersin.orgfrontiersin.org A systematic in vitro investigation of a panel of non-fentanyl opioid new psychoactive substances, including this compound, found that this compound did not exhibit statistically significant biased agonism when compared to the reference compound hydromorphone. core.ac.ukresearchgate.net This indicates that this compound activates both G protein (mini-Gi) and β-arrestin2 recruitment pathways with high efficacy. core.ac.ukresearchgate.net
Efficacy and Potency Assessment in Preclinical Models
This compound has demonstrated significant efficacy and potency in various preclinical models. Initial studies in animal models estimated its analgesic potency to be approximately 10,000 times that of morphine. wikipedia.orgbitchemic.comlookchem.comlookchem.comspringermedizin.de Later, more refined studies, particularly focusing on the more active trans-isomer, revised this estimate to 504 times the potency of morphine. wikipedia.orgbitchemic.comlookchem.comlookchem.com In a mouse hot plate assay, this compound's analgesic potency was reported to be around 2.9 times that of fentanyl. lookchem.comspringermedizin.decore.ac.uk
In vitro assessments further support its high potency. This compound was identified as one of the most potent and efficacious compounds among a panel of tested opioids in MOR activation bio-assays. core.ac.ukresearchgate.net Its EC50 values for β-arrestin2 and mini-Gi recruitment were 7.6- and 10.8-fold lower, respectively, than those observed for fentanyl in the same assays, indicating superior in vitro potency. lookchem.comcore.ac.uk
Table 2: In Vitro Potency (EC50) and Efficacy (Emax) of this compound at MOR
| Assay Type | Parameter | Value (nM) | Emax (vs. Hydromorphone) | Reference |
| β-arrestin2 Recruitment | EC50 | 1.89 (95% CI 1.23-2.93) | ≥1.3-fold higher | core.ac.ukresearchgate.net |
| mini-Gi Recruitment | EC50 | 3.04 (95% CI 1.48-6.28) | >2.6-fold higher | core.ac.ukresearchgate.net |
Table 3: In Vivo Analgesic Potency Comparison of this compound
| Comparison Compound | Relative Potency | Reference |
| Morphine | 10,000x | wikipedia.orgbitchemic.comlookchem.comlookchem.comspringermedizin.de |
| Morphine (trans-isomer) | 504x | wikipedia.orgbitchemic.comlookchem.comlookchem.com |
| Fentanyl (mouse hot plate) | 2.9x | lookchem.comspringermedizin.decore.ac.uk |
In Vitro Efficacy Determination Using Bio-Assays
This compound functions as a potent agonist of the μ-opioid receptor (MOR), a key receptor involved in pain modulation. Its efficacy and potency have been characterized through in vitro bio-assays that monitor G protein (mini-Gi) and β-arrestin2 (βarr2) recruitment, both crucial downstream signaling pathways activated by opioid receptor engagement.
Studies have demonstrated that this compound exhibits strong agonistic properties at the MOR. Its effective concentration (EC50) for β-arrestin2 recruitment was determined to be 1.89 nM, with a 95% confidence interval of 1.23-2.93 nM. For mini-Gi recruitment, the EC50 was found to be 3.04 nM, with a 95% confidence interval of 1.48-6.28 nM. These values indicate that this compound is highly potent in activating MOR signaling pathways. Furthermore, this compound has shown high maximal efficacy (Emax) in these assays, exceeding that of reference compounds like hydromorphone in activating MOR. For instance, its Emax values surpassed hydromorphone by at least 1.3-fold in the βarr2 assay and greater than 2.6-fold in the mini-Gi assay.
Comparative Potency Studies Against Reference Opioids
This compound has consistently demonstrated high potency when compared to established opioid analgesics. Early animal studies initially estimated its analgesic potency to be approximately 10,000 times that of morphine guidetopharmacology.orgnih.gov. However, more recent investigations utilizing modern techniques have refined this estimate, assigning a value of 504 times the potency of morphine for the more active trans-isomer of this compound guidetopharmacology.orgnih.gov.
Comparative studies have also evaluated this compound's potency against other synthetic opioids. In a standard mouse hot plate assay, this compound's analgesic potency was suggested to be around 2.9 times that of fentanyl. In vitro, the potency (EC50) of this compound for βarr2 and mini-Gi recruitment was notably lower (7.6- and 10.8-fold, respectively) than that observed for fentanyl in the same assays, indicating this compound's higher in vitro potency.
The comparative potencies are summarized in the table below:
| Compound | Potency (Relative to Morphine) | Potency (Relative to Fentanyl) |
| This compound | 504x guidetopharmacology.orgnih.gov | 2.9x (in vivo, mouse hot plate) |
In Vivo Antinociceptive Activity Evaluation
In vivo studies have confirmed this compound's status as a highly potent analgesic in animal models. Its antinociceptive activity has been evaluated using various established methods, including the tail flick, tail pinch, and hydrochloric acid writhing tests. The observed analgesic effects in these models were effectively reversed by naloxone, a non-selective opioid receptor antagonist, which strongly indicates that this compound's antinociceptive activity is mediated primarily through the μ-opioid receptor system.
Furthermore, research has highlighted the stereochemical importance of this compound's structure, with the trans-isomer demonstrating significantly greater potency than its cis-isomer in producing analgesic effects. This stereoselectivity is a critical aspect of its pharmacological profile, influencing its interaction with opioid receptors and subsequent physiological responses.
Pharmacodynamic Investigations
Assessment of Analgesic Effects and Duration of Action
As detailed in previous sections, this compound exhibits potent analgesic effects, primarily mediated through its agonistic activity at the μ-opioid receptor. While its high potency in pain relief has been well-documented in various in vitro and in vivo models, specific detailed research findings regarding the precise duration of its analgesic action in a standalone context are not extensively available in the provided literature. The onset and duration of analgesic effects are complex pharmacodynamic parameters influenced by absorption, distribution, metabolism, and excretion, as well as the specific pain model and species studied.
Evaluation of Tolerance Development Mechanisms
Tolerance to opioid analgesics is a well-recognized phenomenon, characterized by a reduced pharmacological response to a given dose of a drug following repeated or prolonged administration, necessitating higher doses to achieve the same effect. This acquired tolerance can arise from various mechanisms, broadly categorized into pharmacokinetic and pharmacodynamic adaptations.
Pharmacodynamic mechanisms are intimately linked to opioid receptor (OR) function and signaling pathways. Key processes contributing to tolerance include receptor desensitization, which involves a decrease in the receptor's ability to respond to agonist stimulation. This can occur through mechanisms such as phosphorylation of the receptor, leading to its uncoupling from G proteins, and subsequent internalization of the receptor from the cell surface. The post-endocytic fate of the internalized receptor, whether it is recycled back to the membrane or degraded, also plays a role in the extent and duration of desensitization and, consequently, tolerance. While these general mechanisms of opioid tolerance development are understood and apply to μ-opioid receptor agonists like this compound, specific detailed studies focusing solely on the mechanisms of tolerance development induced by chronic administration of this compound are not extensively described in the provided information.
Structure Activity Relationship Sar Studies of Bromadol and Analogues
Structural Determinants of Opioid Receptor Affinity and Efficacy
The potency and efficacy of Bromadol-like compounds are highly sensitive to specific structural modifications. The key components of the molecule—the stereochemistry of the cyclohexanol (B46403) ring, the nature of the halogen substituent on the phenyl ring, and the composition of the aromatic and aliphatic moieties—all play critical roles in modulating its pharmacological activity.
Stereochemistry is a critical factor in the analgesic potency of 4-anilidopiperidine opioids and related compounds. eurekaselect.comresearchgate.net For this compound and its analogues, the spatial arrangement of the substituents on the cyclohexanol ring significantly influences their ability to bind to and activate opioid receptors. The active form of this compound is the trans-isomer, where the p-bromophenyl group and the dimethylamino group are on opposite sides of the cyclohexanol ring plane. core.ac.uk This specific configuration is crucial for optimal interaction with the µ-opioid receptor (MOR). While direct comparative studies on the cis-isomer of this compound are not extensively detailed in the available literature, SAR studies of analogous compounds consistently show that the trans configuration leads to substantially higher potency. eurekaselect.com This suggests that the stereochemical arrangement is a fundamental determinant of the compound's efficacy, likely by ensuring the correct orientation of key pharmacophoric elements within the receptor's binding pocket. eurekaselect.comnih.gov
Modifications to the N-phenethyl group and the p-bromophenyl ring have been explored to understand their contribution to receptor binding and activation.
Aliphatic Moiety (N-substituent): The N-phenethyl group is a common feature in potent opioids. In this compound analogues, replacing this group has yielded compounds with retained or slightly altered potency. An analogue where the phenethyl moiety was substituted with a cyclohex-3-ene moiety showed potency comparable to this compound. springermedizin.de
Aromatic Moiety (Aryl Group): The p-bromophenyl group is another key feature. A notable analogue, known as thiothis compound (B142716) or C8813, was synthesized where the phenethyl group was replaced with a (2-thiophen-2-yl-ethyl) group. springermedizin.de This modification resulted in a compound with a very high affinity for the µ-opioid receptor, comparable to this compound. springermedizin.de This suggests that the receptor can accommodate different aromatic systems attached to the nitrogen atom, with thiophene (B33073) being a viable bioisostere for the phenyl ring in this position.
Rational Design and Synthesis of this compound Analogues for SAR Elucidation
The systematic investigation of this compound's SAR was driven by the rational design and synthesis of a series of analogues by the Upjohn Company. springermedizin.de Starting with the this compound scaffold, researchers methodically altered specific parts of the molecule to probe their importance. The synthesis strategies focused on creating derivatives with variations in stereochemistry, halogen substitution, and the N-substituent. springermedizin.deresearchgate.net For example, the creation of the chlorinated analogue and the thiothis compound (C8813) analogue were direct results of this rational approach to map the pharmacophore and understand the spatial and electronic requirements of the opioid receptor binding site. springermedizin.de These synthetic efforts were crucial in establishing that while this compound was a highly potent compound, none of the synthesized analogues in the initial series possessed greater analgesic properties, although some showed similar potency. springermedizin.de
Functional Characterization of Analogue Activity Profiles
The functional activity of this compound and its analogues has been characterized through various in vitro assays that measure their affinity, potency, and efficacy at opioid receptors. These studies provide quantitative data that underpin the observed SAR.
This compound itself is a highly potent and efficacious agonist at the µ-opioid receptor (MOR). core.ac.ukresearchgate.net In vitro studies monitoring G protein activation (mini-Gi) and β-arrestin2 (βarr2) recruitment have shown that this compound has one of the highest potencies and efficacies among a panel of non-fentanyl synthetic opioids. core.ac.uk Its efficacy (Emax) values exceeded that of the reference agonist hydromorphone. core.ac.ukresearchgate.net
Binding affinity studies further quantify the interaction of these compounds with the receptor. This compound exhibits a high affinity for the MOR, with a reported inhibitor constant (Ki) in the low nanomolar range. springermedizin.de The rationally designed analogue, thiothis compound (C8813), also demonstrates a similarly high affinity for the MOR, indicating the success of the molecular modification. springermedizin.de
The table below summarizes key functional data for this compound and a selected analogue.
| Compound Name | Receptor Target | Assay Type | Measured Value | Unit |
| This compound (BDPC) | MOR | β-arrestin2 Recruitment | EC₅₀ = 1.89 | nM |
| MOR | G Protein (mini-Gi) Recruitment | EC₅₀ = 3.04 | nM | |
| MOR | Competitive Binding | Kᵢ = 1.49 | nM | |
| Thiothis compound (C8813) | MOR | Competitive Binding | Kᵢ = 1.37 | nM |
| DOR | Competitive Binding | Kᵢ = 3.24 | nM | |
| KOR | Competitive Binding | Kᵢ > 1000 | nM |
Data sourced from multiple studies. springermedizin.decore.ac.uk
Analytical and Forensic Science Methodologies for Bromadol
Development and Validation of Analytical Reference Standards
The development and validation of analytical reference standards for Bromadol are fundamental to ensuring the accuracy and reliability of analytical measurements. This compound is commercially available as an analytical reference material, specifically intended for research and forensic applications. wikipedia.orgwikidata.orguni.lu These reference materials are produced and tested to adhere to international standards such as ISO/IEC 17025 and ISO 17034. uni.lu
Analytical reference standards serve multiple critical functions, including method validation, calibration of instruments, estimation of measurement uncertainty, and quality control. citeab.comnih.gov The validation process for an analytical method demonstrates its suitability and reliability for its intended purpose. nih.gov A key aspect of this validation is verifying the purity and identity of the reference standards themselves, which is paramount for the success of bioanalytical method validation. nih.gov Certified reference standards are typically accompanied by a Certificate of Analysis (COA), which provides detailed information about their characteristics. nih.govguidetopharmacology.org Establishing specifications for these reference materials is essential, and their purity specifications may even be more stringent than those for the drug substance itself. guidetopharmacology.org Documentation for the qualification of reference standards should include representative chromatograms and spectra to confirm their adherence to established specifications. guidetopharmacology.org
Qualitative and Quantitative Analytical Techniques
A range of sophisticated analytical techniques are employed for the qualitative identification and quantitative analysis of this compound, crucial for both purity assessment and forensic investigations.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurities
High-Performance Liquid Chromatography (HPLC) is a primary technique utilized for assessing the purity of this compound and identifying any impurities present. wikipedia.orgfishersci.canih.gov This method is vital for quality control, particularly in the context of mass production. wikipedia.orgfishersci.canih.gov
Research has identified 2-phenylethanol (B73330) as a significant impurity in commercial this compound samples when analyzed by HPLC. wikipedia.orgfishersci.canih.gov A quantitative HPLC method established for 2-phenylethanol revealed that this impurity could constitute as much as 9.6% by weight in commercial this compound samples. wikipedia.orgfishersci.canih.gov The HPLC analysis showed a retention time for this compound around 17.392 minutes, allowing for its separation from other compounds, including impurities. nih.gov The presence of 2-phenylethanol can be effectively removed by heating under vacuum, leading to a purer this compound product. wikipedia.orgfishersci.canih.gov The accuracy and precision of HPLC methods are assessed through parameters such as recovery and relative standard deviation (RSD) during validation. uni.lu
Table 1: HPLC Analysis of 2-Phenylethanol Impurity in Commercial this compound
| Analyte | Retention Time (min) | Peak Area Percentage (%) | Weight Percentage (%) |
| This compound | 17.392 | 95.692 | - |
| 2-Phenylethanol | 4.379 | - | 9.6 |
| Other Impurities | 7.312, 11.395, 14.972 | - | - |
Data derived from studies on commercial this compound samples. nih.gov
Mass Spectrometry (MS) for Identification and Quantification
Mass Spectrometry (MS) plays a crucial role in confirming the presence and elucidating the structure of chemical compounds, including this compound, by analyzing their fragmentation patterns. thegoodscentscompany.com High-resolution mass spectrometry (HRMS) offers enhanced accuracy and precision for compound identification. thegoodscentscompany.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the comprehensive analysis of molecular structures and the definitive confirmation of chemical compounds. wikipedia.orgnarkopedia.orgnih.gov This technique provides detailed insights into molecular structure, dynamic processes, and interactions. wikipedia.orgnarkopedia.orgnih.gov
Forensic Toxicological Applications
Forensic toxicology involves the application of toxicological principles and analytical chemistry to legal contexts, specifically for identifying and quantifying substances in biological samples. wikipedia.orgbidd.group this compound, as an opioid, is a substance of interest in forensic investigations. wikipedia.orgwikidata.orguni.lu
Detection and Quantification in Biological Specimens
The detection and quantification of this compound in biological specimens are critical for forensic toxicological assessments. Forensic toxicologists analyze various bodily fluids and tissues, including urine, blood, hair, stomach and intestinal contents, bile, and tissues from organs such as the liver and brain. wikipedia.orgbidd.groupwikipedia.org
Urine is frequently considered the optimal specimen for comprehensive drug screening due to the accumulation of drugs and their metabolites, which often results in higher concentrations facilitating detection. wikipedia.org Blood, conversely, is the preferred specimen for the precise quantification and interpretation of drug concentrations. wikipedia.org Standard guidelines for sample collection recommend specific minimum volumes, such as 30 mL for urine and 10-15 mL for blood, often with the addition of preservatives like sodium fluoride (B91410) to maintain sample integrity. wikipedia.org
Analytical techniques like LC-MS/MS are routinely employed for the detection and quantification of substances, including novel psychoactive substances, in biological matrices. europa.eubidd.group The performance of these methods is characterized by their limits of detection (LOD) and limits of quantification (LOQ). For other synthetic opioids, reported LODs can be as low as 0.05 ng/mL and LOQs as low as 0.10 ng/mL in oral fluid. mims.com There is a continuous need for forensic laboratories to enhance their screening capabilities to effectively address the emergence of new psychoactive substances. wikipedia.org
Impurity Profiling for Illicit Source Tracing
Impurity profiling, often referred to as chemical fingerprinting, involves the comprehensive identification, quantification, and categorization of chemical constituents within seized illicit drug samples nih.govunodc.org. This analytical approach provides invaluable intelligence to law enforcement by offering insights into synthetic pathways, identifying adulterants and by-products, and establishing potential links between different drug seizures, thereby aiding in the tracing of illicit sources nih.govunodc.org.
For this compound, specific research has focused on identifying characteristic impurities that can serve as markers for source tracing. One significant finding in commercial this compound samples is the identification of 2-phenylethanol as a major impurity sciepub.compsu.edu. This impurity is believed to originate from the final stages of the synthesis process psu.edu.
Detailed Research Findings: A study utilizing High-Performance Liquid Chromatography (HPLC) successfully identified and quantified 2-phenylethanol in commercial this compound samples sciepub.compsu.edu. The analytical method established for this purpose demonstrated that 2-phenylethanol constituted a substantial proportion of the sample, with a reported concentration of 9.6% by weight in one commercial this compound sample sciepub.compsu.edu. The presence and concentration of such process-related impurities provide a unique chemical signature that can be used to compare different batches of illicitly produced this compound, potentially linking them to common clandestine laboratories or distribution networks unodc.org.
The HPLC analysis involved specific chromatographic conditions to achieve separation and detection. In the analyzed commercial this compound sample, several impurity peaks were observed, with 2-phenylethanol exhibiting a distinct retention time. The data from such analyses are crucial for establishing impurity profiles.
| Peak No. | Retention Time (min) | Peak Area % | Compound (if identified) |
|---|---|---|---|
| 1 | 4.379 | 9.6 | 2-phenylethanol |
| 2 | 7.312 | (Minor) | Unidentified Impurity |
| 3 | 11.395 | (Minor) | Unidentified Impurity |
| 4 | 14.972 | (Minor) | Unidentified Impurity |
| 5 | 17.392 | 95.692 | This compound |
Beyond HPLC, other advanced analytical techniques are routinely employed in forensic impurity profiling. These include Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Ultra-High-Performance Liquid Chromatography (UHPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Nuclear Magnetic Resonance (NMR) spectroscopy nih.govconicet.gov.arscirp.org. Techniques like LC-MS/MS and GC-HS-MS/MS are particularly valuable for quantifying impurities at trace levels scirp.org. NMR spectroscopy offers advantages in structural elucidation, even without complete analyte separation, providing qualitative information about unknown compounds conicet.gov.ar.
The ability to identify and quantify specific impurities like 2-phenylethanol in this compound is crucial for forensic laboratories to determine potential relationships between seized drug samples unodc.org. This scientific information supports law enforcement intelligence gathering by providing a "chemical signature" or "fingerprint" that can help in understanding the supply sources, trafficking routes, and distribution patterns of illicit this compound unodc.orgunodc.org. Ongoing research into identifying additional impurities in this compound will further enhance the capabilities for comprehensive impurity profiling and illicit source tracing psu.edu.
Toxicological Research on Bromadol
Pharmacokinetic Investigations
Absorption and Distribution Kinetics in Biological Systems
Absorption is the initial stage where a medication enters the body and moves from its administration site into systemic circulation nih.govnih.gov. Distribution follows, involving the dispersion of the drug throughout the body's blood and tissues nih.gov. For a drug to exert its effects, it must pass from vascular spaces to tissues where drug-receptor interactions occur nih.gov. Factors such as the route of administration, gastric emptying rate, and the presence of other drugs can influence absorption nih.gov. Distribution rates into the central nervous system (CNS) can be slower or limited due to the blood-brain barrier nih.gov.
Despite the known chemical structure and potency of Bromadol, a synthetic opioid wikipedia.org, specific studies detailing its bioavailability, absorption, and distribution kinetics in biological systems have yet to be published in comprehensive scientific literature springermedizin.de. Therefore, detailed research findings or data tables regarding this compound's absorption and distribution are not currently available.
Elimination Pathways and Half-Life Determination
Elimination pathways refer to how a drug is metabolized and removed from the body, primarily through hepatic metabolism and renal excretion nih.govscielo.br. The half-life (t½) is a key pharmacokinetic parameter, representing the time it takes for the concentration of a drug in the body to reduce by half scielo.brepa.gov.
As with absorption and distribution, specific studies on the elimination pathways and half-life determination for this compound have not been published springermedizin.de. Consequently, detailed research findings or data tables outlining this compound's metabolism, excretion routes, or half-life are not available in the current literature.
Drug-Drug Interaction Research
Drug-drug interactions occur when the effect of one drug is altered by the co-administration of another drug sps.nhs.uk. These interactions can be classified into pharmacodynamic and pharmacokinetic mechanisms ukzn.ac.zamsdmanuals.commdpi.com.
Interactions with Central Nervous System Depressants
This compound is characterized as a potent synthetic opioid wikipedia.org. Opioids, as a class of central nervous system (CNS) depressants, are known to interact significantly with other CNS depressants fda.govcda-amc.caaddictioncenter.comwikipedia.org. Concomitant use of opioids with other CNS depressants, including benzodiazepines and alcohol, can lead to additive depressant effects fda.govcda-amc.caaddictioncenter.com. These effects can manifest as profound sedation, respiratory depression, coma, and potentially death fda.govcda-amc.caaddictioncenter.comwikipedia.org. The mechanism often involves an enhancement of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) activity in the brain addictioncenter.comwikipedia.org.
While specific research findings on this compound's interactions with CNS depressants are not detailed, the general principle for opioids dictates that co-administration with other CNS depressants should be approached with extreme caution due to the heightened risk of severe adverse outcomes fda.govcda-amc.ca.
Other Pharmacodynamic and Pharmacokinetic Interaction Mechanisms
Drug interactions can be broadly categorized into pharmacodynamic and pharmacokinetic mechanisms ukzn.ac.zasps.nhs.ukmsdmanuals.commdpi.com.
Pharmacodynamic Interactions: These occur when two or more drugs have additive or opposing pharmacological effects, typically at the molecular or cellular sites of action, such as receptors ukzn.ac.zamsdmanuals.commdpi.com. For instance, drugs with similar effects can lead to an exaggerated response, while those with opposing effects can diminish therapeutic efficacy ukzn.ac.zasps.nhs.uk. Given this compound's potent opioid agonist activity wikipedia.org, it would likely exhibit additive pharmacodynamic interactions with other substances that affect opioid receptors or pain pathways.
Pharmacokinetic Interactions: These interactions arise when one drug alters the absorption, distribution, metabolism, or excretion of another drug, thereby changing the amount and persistence of the drug available at its receptor sites ukzn.ac.zasps.nhs.ukmsdmanuals.commdpi.com. For example, a drug might inhibit or induce the enzymes responsible for another drug's metabolism, or alter its renal excretion ukzn.ac.zasps.nhs.ukmsdmanuals.com.
Currently, detailed research findings specifically outlining other pharmacodynamic or pharmacokinetic interaction mechanisms for this compound are not available in published literature. Any potential interactions would generally be inferred from its classification as a potent opioid and the known interaction profiles of similar compounds.
Abuse Potential and Societal Impact in Academic Research
Behavioral Pharmacology Studies Related to Abuse Liability
Behavioral pharmacology studies are crucial for assessing the abuse liability of novel compounds. These studies often employ animal models to predict how a substance might be misused by humans. nih.govmeliordiscovery.comnih.gov
Self-administration paradigms are considered the "gold standard" preclinical procedure for evaluating the reinforcing properties of drugs, which are a key indicator of abuse potential. In these models, animals learn to perform an action (e.g., pressing a lever) to receive a dose of the drug. nih.govmeliordiscovery.comnih.govpsychogenics.com A drug's ability to maintain self-administration above saline levels indicates its reinforcing stimulus properties. kslegislature.gov While specific self-administration studies for Bromadol are not extensively documented in the public domain, the high potency and opioid activity of this compound, similar to other potent opioids, suggest it would likely maintain self-administration in these models. wikipedia.orgbitchemic.comspringermedizin.decore.ac.uk Studies on other opioids have shown high concordance between rat self-administration findings and clinical indicators of abuse liability in humans. nih.govnc3rs.org.uk
Drug discrimination studies assess whether a novel compound produces subjective effects similar to those of known drugs of abuse. In these paradigms, animals are trained to discriminate between a known drug (e.g., morphine) and a vehicle. If the novel compound produces similar internal cues, the animal will respond as if it received the known drug. psychogenics.comnih.gov The discriminative stimulus properties of opioids are directly relevant to their potential for abuse in humans. nih.gov this compound is a potent μ-opioid receptor agonist core.ac.ukmdpi.com, and compounds with such activity typically produce discriminative stimulus effects similar to those of morphine or fentanyl, which are known to be highly reinforcing in humans. nih.govfederalregister.gov
Epidemiological Trends and Emergence in Illicit Drug Markets
This compound has been discussed on online user forums for many years, with an increase in its prevalence on vendor sites observed in early to mid-2017. springermedizin.de It was first seized in a police action in Montreal, Canada, in April 2013, alongside acetylfentanyl, and has reportedly continued to be available on the international designer drug market. wikipedia.orglookchem.com The emergence of novel psychoactive substances (NPS), including non-fentanyl synthetic opioids like this compound, is a continuous challenge for illicit drug markets, with new compounds constantly appearing and disappearing. springermedizin.descielo.org.mxeuropa.eu International early warning systems play a vital role in tracking these emerging psychoactive substances to facilitate rapid information sharing and risk assessment. springermedizin.denih.govresearchgate.net
Public Health Research and Risk Assessment Methodologies for Novel Opioids
Public health research on novel opioids like this compound focuses on understanding their potential for harm and developing methodologies for risk assessment. Given their high potency and the scarce knowledge regarding their exact psychopharmacological and neurotoxicological profiles, these substances represent a severe health risk. scielo.org.mxmdpi.com Risk assessment often involves a harm reduction-based approach, prioritizing substances with the greatest prevalence and propensity for harm. springermedizin.de Pre-emptive research, including the generation of drug metabolism and pharmacokinetic data, is recommended to ensure early detection in toxicological samples. springermedizin.denih.govresearchgate.net The high efficacy of some novel μ-opioid receptor agonists, such as this compound, may allow for directing and prioritizing scheduling efforts towards compounds that pose the highest risk to users. core.ac.uk
Legislative and Regulatory Frameworks for Novel Synthetic Opioids
Legislative and regulatory frameworks are continually adapting to address the appearance of new non-fentanyl novel synthetic opioids in illicit drug markets. springermedizin.de In the United States, for example, the state of Minnesota added this compound to Schedule I of its controlled substances law in March 2018. springermedizin.de International efforts, such as those by the European Monitoring Centre for Drugs and Drug Abuse (EMCDDA) early warning system, aim to track emerging substances and facilitate rapid information sharing and risk assessment to inform regulatory responses. springermedizin.denih.goveuropa.eu Controlling analogues of known illicit substances and including compounds like this compound in future drug control legislation are considered effective, pre-emptive responses to halt the diversification of these substances entering the market. springermedizin.deresearchgate.net More broadly, improving risk understanding, training authorities in financial investigations related to precursor supply chains, and enhancing international cooperation are key recommendations for combating the trade in illicit opioids. fatf-gafi.org
Future Directions and Therapeutic Development Perspectives
Rational Drug Design Strategies for Bromadol Derivatives
Rational drug design is a systematic approach that utilizes theoretical and experimental knowledge of a biological system to develop novel lead compounds. nih.govcuhk.edu.cnctdbase.orguni.lu For this compound, this involves understanding its interaction with the μ-opioid receptor (MOR), to which it binds with high affinity, activating downstream signaling pathways that lead to analgesia. wikipedia.orgctdbase.org
Structure-activity relationship (SAR) studies of 4-amino-4-arylcyclohexanone derivatives, for which this compound serves as a lead compound, have provided crucial insights. For instance, p-halo substitutions on the aryl ring have been shown to optimize the compounds' ability to interact with analgesic receptors. thegoodscentscompany.com Conversely, a m-hydroxyl substitution on the aryl ring was found to induce narcotic antagonist activity, highlighting a pathway for modulating pharmacological effects through structural modification. fishersci.cathegoodscentscompany.com The trans conformation and the hydrophobicity of substituents at the carbon atom bearing the hydroxyl group in the cyclohexanol (B46403) nucleus are also critical for analgesic activity. thegoodscentscompany.com
This compound itself can undergo various chemical reactions, including oxidation, reduction, and substitution, particularly at the bromine and dimethylamino groups, allowing for the synthesis of diverse derivatives. wikipedia.org
Optimization of Analgesic Properties with Reduced Side Effects
A primary goal in designing this compound derivatives is to maintain or enhance analgesic efficacy while significantly reducing undesirable side effects. Strategies in rational drug design for safer opioid analgesics include the development of biased agonists, peripherally restricted opioids, and partial agonists. norman-network.comguidetoimmunopharmacology.orguni.lu
Biased Agonism: This approach focuses on designing ligands that selectively activate specific signaling pathways downstream of the MOR, such as G protein signaling, while minimizing activation of pathways associated with adverse effects like β-arrestin recruitment, which is linked to respiratory depression and constipation. norman-network.comguidetoimmunopharmacology.org
Partial Agonism: Shifting the design focus from full agonists to partial modulators can intrinsically minimize physical harm in cases of misuse without compromising therapeutic efficacy. uni.lu
Peripherally Restricted Opioids: Developing derivatives that primarily act on opioid receptors outside the central nervous system could reduce centrally mediated side effects, including respiratory depression and addiction potential, while still providing effective pain relief. norman-network.comguidetoimmunopharmacology.org
The observation that a m-hydroxyl derivative of this compound exhibits antagonist activity fishersci.ca suggests a potential avenue for designing compounds that could act as partial agonists or even antagonists, offering a pathway to derivatives with improved safety profiles.
Development of Novel Opioid Receptor Modulators with Improved Safety Profiles
The development of novel opioid receptor modulators with improved safety profiles involves a deeper understanding of receptor pharmacology beyond simple agonism. This includes exploring allosteric modulation, where a ligand binds to a site distinct from the orthosteric binding site to modulate receptor activity, offering a means to fine-tune the therapeutic response. guidetoimmunopharmacology.org The aim is to create compounds that retain potent analgesic effects but possess a reduced propensity for adverse outcomes commonly associated with traditional opioids, such as respiratory depression and dependence. norman-network.comguidetoimmunopharmacology.orguni.lu
Exploration of Potential Therapeutic Interventions and Antagonists for this compound Overdose
Given this compound's high potency, effective therapeutic interventions and specific antagonists are crucial for managing overdose. The standard treatment for opioid overdose, including that caused by potent synthetic opioids like this compound, is the administration of opioid antagonists. nih.govwikipedia.orgresearchgate.netmims.comepa.gov
Naloxone is the most widely recognized and utilized opioid antagonist. It acts by competing with and displacing opioids from opioid receptor sites, thereby rapidly reversing the effects of opioid toxicity, such as respiratory and central nervous system depression. nih.govwikipedia.orgresearchgate.netmims.comepa.govguidetopharmacology.org Its rapid onset of action makes it a life-saving intervention in emergency overdose situations. mims.com
Naltrexone is another opioid antagonist used in the management of opioid use disorder and alcohol use disorder. researchgate.net While Naloxone is primarily used for acute overdose reversal due to its shorter half-life, Naltrexone, with its longer duration of action, is more commonly used for maintenance treatment to prevent the euphoric effects of opioids. researchgate.netepa.gov
Beyond pharmacological interventions, comprehensive overdose management strategies also include supportive care, monitoring, and, where appropriate, medication-assisted treatment (MAT) and counseling to address substance use disorders. wikipedia.org
Advances in Research Methodologies for Novel Psychoactive Substances Characterization
The rapid emergence and structural diversity of novel psychoactive substances (NPS), including synthetic opioids like this compound, pose significant challenges for their identification, detection, and quantification in forensic and clinical toxicology. nih.govfishersci.ca Advances in analytical instrumentation and methodologies are continuously evolving to meet these challenges, providing more reliable identification and enhanced sensitivity. nih.govfishersci.ca
Key analytical techniques that have seen significant advancements for NPS characterization include:
High-Resolution Mass Spectrometry (HRMS): HRMS, particularly when coupled with liquid chromatography (LC-HRMS), is considered fundamental for the identification and sensitive detection of NPS. Its ability to provide accurate mass measurements and detailed fragmentation patterns is crucial for non-targeted screening, allowing for the detection of newly emerging drugs even when reference standards are unavailable. nih.govfishersci.cafishersci.ch
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is widely employed for both screening and quantitative analysis of synthetic opioids in biological specimens due to its high sensitivity and specificity. fishersci.chuni.lu
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS remains a pivotal tool in forensic toxicology for the identification and confirmation of synthetic opioids. fishersci.cafishersci.ch
Other Spectroscopic Techniques: Techniques such as Fourier-transform infrared spectroscopy (FTIR), fluorescence spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy contribute to comprehensive chemical assessment and structural elucidation. fishersci.ca
Headspace Analysis: This technique examines the volatile molecules that comprise the odor profile of drugs, providing intelligence for improved detection at borders.
The integration of Artificial Intelligence (AI) methodologies is revolutionizing NPS characterization. AI is being applied in various aspects, including:
Molecule Generation and Prediction: Deep generative models and machine learning-based screening (e.g., Quantitative Structure-Activity Relationship, QSAR) are used to design novel psychoactive compounds and predict their pharmacological activity and toxicological profiles.
Enhanced Analytical Workflows: AI algorithms, particularly for spectral prediction and pattern recognition, enhance mass spectrometry-based techniques, enabling faster and more accurate identification of NPS.
Untargeted Data Mining: High-resolution mass spectrometers generate vast amounts of data, and AI can sift through full-scan MS data to detect features that may represent unknown drugs or metabolites, even in the absence of reference spectra.
These advancements in analytical methodologies are critical for keeping pace with the dynamic illicit drug market and for informing public health and safety measures.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 9887338 |
| Naloxone | 5284596 |
| Naltrexone | 5360515 |
| Morphine | 5288826 |
| Fentanyl | 3345 |
| 2-Phenylethanol (B73330) | 6054 |
| p-chloro analogue of this compound | N/A |
| p-methyl analogue of this compound | N/A |
| m-hydroxy derivative of this compound | N/A* |
Data Table: this compound Potency Comparison
| Compound | Potency Relative to Morphine (Animal Models) | Source |
| This compound | ~10,000x (initial studies) fishersci.caciteab.comwikipedia.org | fishersci.caciteab.comwikipedia.org |
| This compound | 504x (more active trans-isomer, later studies) fishersci.caciteab.comwikipedia.org | fishersci.caciteab.comwikipedia.org |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
